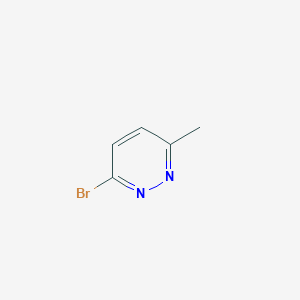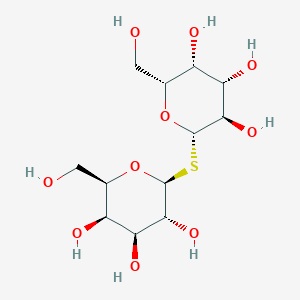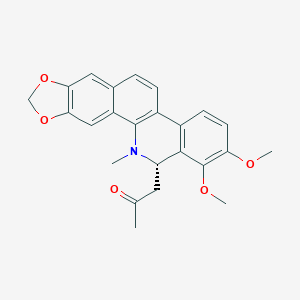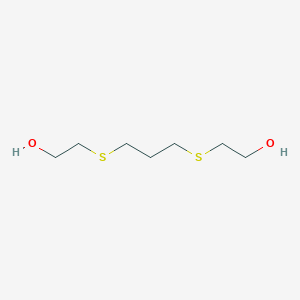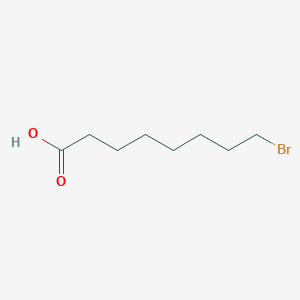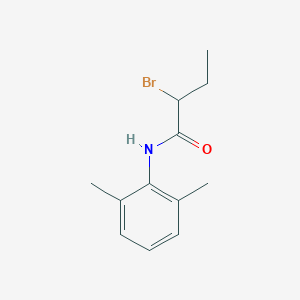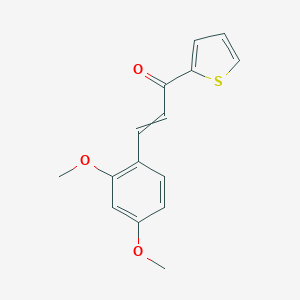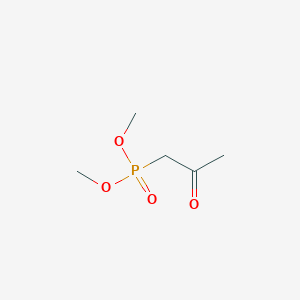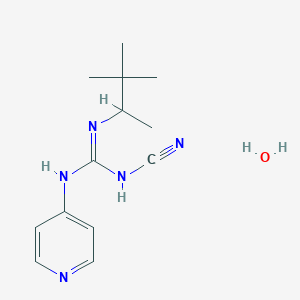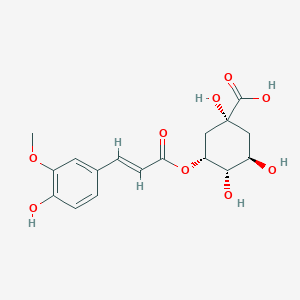
5-Feruloylquinic acid
Overview
Description
- It is easily soluble in water but insoluble in ethanol .
- Copper is essential for various enzymatic processes in the body, including iron absorption, energy production, and maintaining central nervous system function.
Copper gluconate: is the copper salt of D-gluconic acid. It appears as an odorless light blue or blue-green crystal or powder.
Mechanism of Action
Target of Action
5-Feruloylquinic acid (5-FQA) is known to target xanthine oxidase (XO) and tyrosinase . These enzymes play crucial roles in various biological processes. XO is involved in purine metabolism and is a source of reactive oxygen species, while tyrosinase is a key enzyme in melanin synthesis.
Mode of Action
5-FQA exhibits its antioxidant effects by acting as a hydroperoxyl radical scavenger and an inhibitor of xanthine oxidase . It interacts with these targets, leading to a decrease in the production of reactive oxygen species, thereby mitigating oxidative stress . Additionally, 5-FQA shows inhibitory activities against tyrosinase, which can lead to a reduction in melanin synthesis .
Biochemical Pathways
The action of 5-FQA affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, including 5-FQA .
Result of Action
The interaction of 5-FQA with its targets results in potent antioxidative effects . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 5-FQA helps to mitigate oxidative stress . Its inhibitory activity against tyrosinase can lead to a reduction in melanin synthesis .
Action Environment
The action of 5-FQA can be influenced by various environmental factors. For instance, its antioxidative effects can vary depending on the physiological environment, with different effects observed in polar and lipidic physiological media
Biochemical Analysis
Biochemical Properties
5-Feruloylquinic acid interacts with various enzymes and proteins. It has been found to exhibit potent hydroperoxyl radical scavenging capacity in both polar and lipidic physiological media . Furthermore, it shows good affinity with the active site of the xanthine oxidase enzyme and forms stable complexes .
Cellular Effects
This compound has been shown to have antioxidative effects and tyrosinase inhibitory activities . It can influence cell function by acting as a natural antioxidant and inhibiting certain enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity and enzyme inhibition. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism was found to be exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds
Preparation Methods
Synthetic Routes: Copper gluconate can be synthesized by reacting copper oxide or copper carbonate with gluconic acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at moderate temperatures.
Industrial Production: Industrial-scale production involves controlled reactions between copper salts and gluconic acid under optimized conditions.
Chemical Reactions Analysis
Reactions: Copper gluconate undergoes various reactions, including oxidation and reduction.
Common Reagents and Conditions: Reagents like acids or bases are used to adjust pH during synthesis.
Major Products: The primary product is copper gluconate itself.
Scientific Research Applications
Chemistry: Copper gluconate serves as a source of copper ions in chemical reactions and catalysis.
Biology: It plays a role in enzyme function and cellular processes.
Medicine: Used to treat copper deficiency and support overall health.
Industry: Added to nutritional supplements and food products.
Comparison with Similar Compounds
Similar Compounds: Other copper salts (e.g., copper sulfate, copper chloride).
Uniqueness: Copper gluconate’s solubility and bioavailability make it advantageous for supplementation.
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KQJPBSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341746 | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87099-72-7 | |
| Record name | 3-Feruloylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FERULOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Feruloylquinic acid?
A1: The molecular formula of this compound is C16H18O9, and its molecular weight is 354.31 g/mol.
Q2: How can I identify and quantify this compound in a sample?
A2: High-performance liquid chromatography coupled with various detection methods, such as diode array detection (HPLC-DAD) [, ], mass spectrometry (HPLC-MS) [, , , , , , , , ], and tandem mass spectrometry (LC-MS/MS) [, , , ], have been widely used for the identification and quantification of this compound in various matrices like coffee beans, fruits, and plant extracts. These techniques offer high sensitivity, selectivity, and the ability to differentiate isomers.
Q3: What are the challenges associated with identifying this compound isomers, and how are they addressed?
A3: Identifying this compound isomers can be challenging due to their similar molecular structures and properties. High-resolution mass spectrometry (HR-MS) [] and tandem mass spectrometry (MS/MS) [, , , , , ] are particularly useful for distinguishing between isomers by providing detailed fragmentation patterns. Additionally, comparing retention times with authentic standards during chromatographic analysis helps confirm the identity of specific isomers.
Q4: What are the primary natural sources of this compound?
A4: this compound is found in significant amounts in green coffee beans, particularly in Robusta coffee (Coffea canephora) [, , , ]. It is also present in other plant sources like loquat fruit (Eriobotrya japonica) [], aronia berries (Aronia melanocarpa) [], and Hypericum perforatum [, ].
Q5: How do different drying methods affect the content of this compound in green coffee beans?
A5: Research suggests that microwave vacuum drying (MVD) effectively preserves this compound content in green coffee beans, resulting in higher concentrations compared to other methods like room temperature drying, heat pump drying, freeze drying, and combined microwave power vacuum drying [].
Q6: Does roasting coffee beans affect this compound levels?
A6: Yes, roasting coffee beans can lead to the degradation and transformation of this compound. The roasting process induces complex chemical reactions, forming various derivatives, including lactones, shikimates, and other breakdown products [].
Q7: What are the reported biological activities of this compound?
A7: this compound has demonstrated various biological activities in vitro, including antioxidant [, , , ], anti-inflammatory [, ], and anti-angiogenic properties []. It has also shown potential inhibitory effects against α-amylase [] and tyrosinase [].
Q8: Could this compound be used as a marker for coffee quality?
A8: Yes, this compound, along with other chlorogenic acids, is considered a quality marker for coffee [].
Q9: Has this compound been investigated for its potential antidiabetic effects?
A9: Yes, research has explored the antidiabetic potential of coffee silverskin extracts, which contain this compound. Studies using human intestinal epithelial (Caco-2) cells suggest that these extracts can inhibit intestinal glucose and fructose uptake, potentially by influencing the expression of sugar transporter genes like GLUT2 and SGLT1 [].
Q10: How does the presence of this compound in different vertical layers of the coffee plant canopy affect the sensory attributes of coffee?
A10: Studies have shown that coffee beans from the lower, self-shaded canopy layer (Li) tend to have higher concentrations of this compound and other compounds like 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins []. These beans produce a coffee beverage with desirable sensory attributes, including sweetness, bitterness, brown color, and low astringency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
